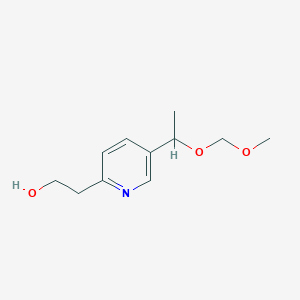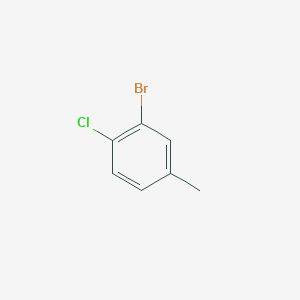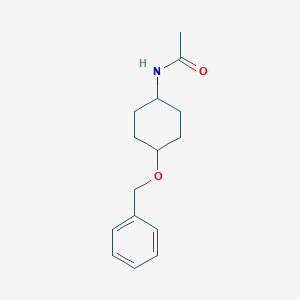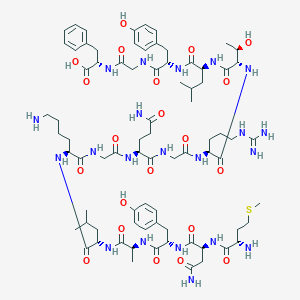
Histogranin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histogranin is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that is composed of 13 amino acids and is known for its ability to inhibit the growth of cancer cells. Histogranin has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In
Mécanisme D'action
Histogranin exerts its effects by binding to the cell membrane receptor, integrin αvβ3. This receptor is overexpressed in cancer cells and plays a crucial role in tumor angiogenesis and metastasis. Histogranin binding to integrin αvβ3 inhibits the signaling pathways that promote cancer cell growth and survival. Histogranin also activates the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
Histogranin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Histogranin also inhibits the expression of anti-apoptotic proteins such as Bcl-2, leading to increased sensitivity of cancer cells to chemotherapy. In addition, histogranin inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that promote cancer cell invasion and metastasis.
Applications De Recherche Scientifique
Histogranin has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Histogranin exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Histogranin has several advantages for lab experiments. It is stable and can be synthesized on a large scale using SPPS. It has a high purity and can be easily characterized using mass spectrometry. However, histogranin has some limitations. It is expensive to synthesize and may not be suitable for large-scale production. In addition, histogranin has a short half-life and may require frequent dosing in vivo.
Orientations Futures
Histogranin has several potential future directions. It may be useful in the development of novel cancer therapies. Histogranin can be used in combination with chemotherapy to enhance its efficacy and reduce its side effects. Histogranin may also be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosing and administration of histogranin in vivo. In addition, the safety and efficacy of histogranin in humans need to be evaluated in clinical trials.
Conclusion
Histogranin is a novel compound that has potential applications in cancer therapy and the treatment of neurodegenerative diseases. It is synthesized using SPPS and exerts its effects by binding to integrin αvβ3. Histogranin has several advantages for lab experiments, but also has some limitations. Future research is needed to determine the optimal dosing and administration of histogranin in vivo and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
Histogranin is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be carried out on a large scale. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Propriétés
Numéro CAS |
150045-04-8 |
|---|---|
Nom du produit |
Histogranin |
Formule moléculaire |
C78H119N21O21S |
Poids moléculaire |
1719 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H119N21O21S/c1-41(2)32-54(94-66(108)43(5)89-72(114)57(35-47-20-24-49(102)25-21-47)97-75(117)58(37-61(82)104)95-67(109)50(80)28-31-121-7)73(115)93-51(16-11-12-29-79)68(110)86-39-63(106)91-53(26-27-60(81)103)69(111)87-38-62(105)90-52(17-13-30-85-78(83)84)71(113)99-65(44(6)100)76(118)98-55(33-42(3)4)74(116)96-56(34-46-18-22-48(101)23-19-46)70(112)88-40-64(107)92-59(77(119)120)36-45-14-9-8-10-15-45/h8-10,14-15,18-25,41-44,50-59,65,100-102H,11-13,16-17,26-40,79-80H2,1-7H3,(H2,81,103)(H2,82,104)(H,86,110)(H,87,111)(H,88,112)(H,89,114)(H,90,105)(H,91,106)(H,92,107)(H,93,115)(H,94,108)(H,95,109)(H,96,116)(H,97,117)(H,98,118)(H,99,113)(H,119,120)(H4,83,84,85)/t43-,44+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Clé InChI |
PXOVBYBXCFRNAW-GDBJWOEXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
Autres numéros CAS |
150045-04-8 |
Séquence |
MNYALKGQGRTLYGF |
Synonymes |
histogranin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




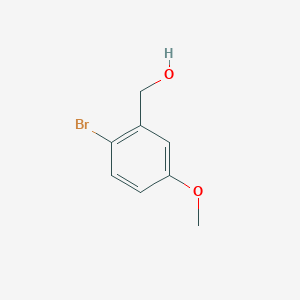
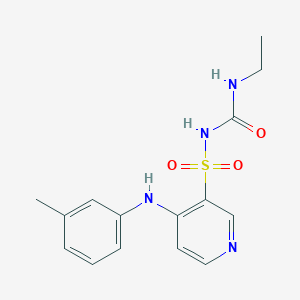
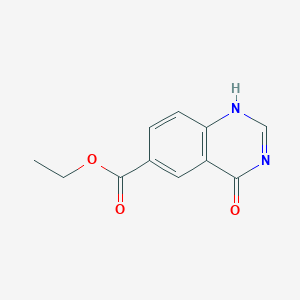


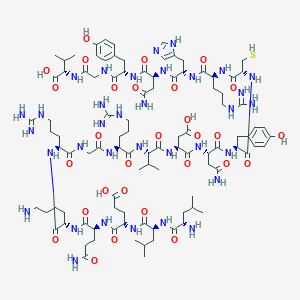


![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
